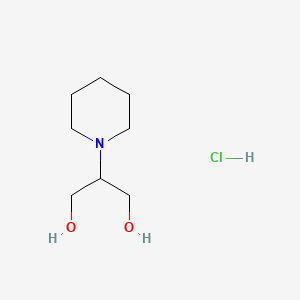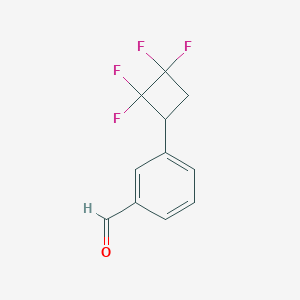
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of benzaldehyde and is also known as TFCB aldehyde.
Mécanisme D'action
The mechanism of action of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is not well understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific cellular targets.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde exhibits significant antimicrobial activity against various bacterial and fungal strains. TFCB aldehyde has also been reported to have antitumor activity against various cancer cell lines. In addition, the compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde in lab experiments is its easy synthesis and availability. The compound is also stable under normal laboratory conditions. However, one of the limitations of using TFCB aldehyde is its potential toxicity. Therefore, caution should be taken while handling the compound.
Orientations Futures
There are several future directions for the research on 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde. One of the potential applications of TFCB aldehyde is in the development of new antimicrobial agents. The compound can also be used as a building block in the synthesis of new biologically active compounds. In addition, further studies are needed to understand the mechanism of action of TFCB aldehyde and its potential applications in various fields including material science and organic synthesis.
Conclusion:
In conclusion, 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis. The compound has been extensively studied for its biological activities and has shown significant antimicrobial, antitumor, and anti-inflammatory activities. Further research is needed to fully understand the potential applications of TFCB aldehyde in various fields.
Méthodes De Synthèse
The synthesis of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with benzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The synthesis of TFCB aldehyde is a well-established method and has been reported in various scientific journals.
Applications De Recherche Scientifique
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have antimicrobial, antitumor, and anti-inflammatory activities. TFCB aldehyde has also been used as a building block in the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
3-(2,2,3,3-tetrafluorocyclobutyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O/c12-10(13)5-9(11(10,14)15)8-3-1-2-7(4-8)6-16/h1-4,6,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHSCDTMZRWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2899031.png)

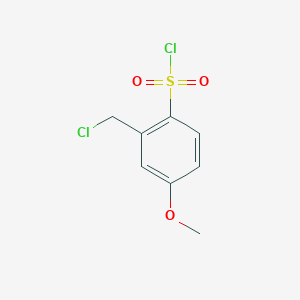
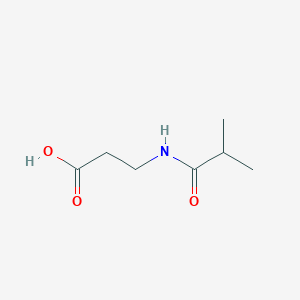
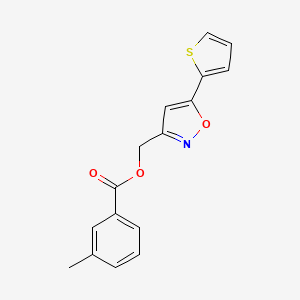
![Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2899040.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
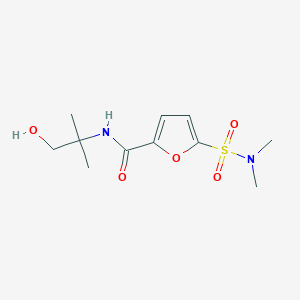
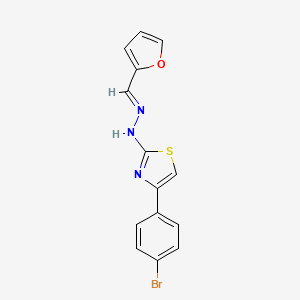
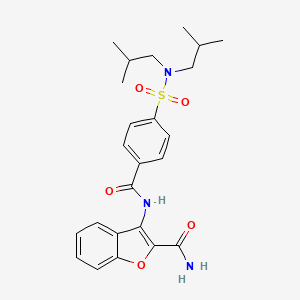
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)

